molecular formula C12H16F3N5O2S B5465293 N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

Cat. No.: B5465293
M. Wt: 351.35 g/mol
InChI Key: LEFRQNSCRNXNTR-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide is a complex organic compound that features a trifluoromethyl group and a thiadiazole ring

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O2S/c1-19(2)11(22)20-5-3-4-7(6-20)8(21)16-10-18-17-9(23-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFRQNSCRNXNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Piperidine Derivative: The thiadiazole intermediate is then coupled with a piperidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and thiadiazole ring are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide can be compared with other similar compounds, such as:

    N~1~,N~1~-dimethyl-N~3~-(5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diamine: This compound also features a trifluoromethyl group but has a pyridine ring instead of a thiadiazole ring.

    N~1~,N~1~-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine: This compound has a benzene ring with a trifluoromethyl group and dimethylamine substituents.

The uniqueness of N1,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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